molecular formula C15H22N6O4S B2831694 1-methanesulfonyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}piperidine-3-carboxamide CAS No. 1210307-55-3

1-methanesulfonyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}piperidine-3-carboxamide

Cat. No.: B2831694
CAS No.: 1210307-55-3
M. Wt: 382.44
InChI Key: LXKZJRZCXRECPJ-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}piperidine-3-carboxamide is a sophisticated synthetic compound designed for pharmaceutical research and development. This molecule is constructed around a piperidine-3-carboxamide core, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active compounds. Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, underscoring their significance in the design of new therapeutic agents . The structure is further functionalized with a 1,3,4-oxadiazole heterocycle, a five-membered ring containing oxygen and nitrogen atoms, which is a common motif in drug discovery for its ability to participate in hydrogen bonding and improve metabolic stability . The inclusion of a 1-(propan-2-yl)-1H-pyrazole moiety adds a versatile aromatic system that can enhance target binding affinity and selectivity. The primary research applications for this compound are in the realm of medicinal chemistry and drug discovery, particularly as a key intermediate or a potential pharmacologically active substance. Its complex architecture, featuring multiple nitrogen-rich heterocycles (piperidine, oxadiazole, pyrazole) and a methanesulfonyl group, makes it a valuable scaffold for exploring interactions with various biological targets. Similar piperidine-carboxamide derivatives have been investigated for their potential in treating metabolic syndrome, type 2 diabetes, and related disorders, often through mechanisms such as the inhibition of enzymes like 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The specific stereochemistry and substitution pattern on the piperidine ring can be critical for achieving desired biological activity and selectivity . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a core structure for screening against a panel of biological targets in hit-to-lead optimization campaigns. Its structural features are consistent with compounds developed for central nervous system (CNS) targets, oncology, and metabolic disease pathways. This product is supplied for research use only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-methylsulfonyl-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O4S/c1-10(2)21-8-6-12(19-21)14-17-18-15(25-14)16-13(22)11-5-4-7-20(9-11)26(3,23)24/h6,8,10-11H,4-5,7,9H2,1-3H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKZJRZCXRECPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and oxadiazole derivatives exhibit significant anticancer properties. The specific compound under consideration has been studied for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies demonstrated that 1-methanesulfonyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}piperidine-3-carboxamide effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases such as arthritis.

Research Findings:
Animal models have indicated that administration of this compound leads to decreased levels of pro-inflammatory cytokines and markers, suggesting its potential utility in managing conditions characterized by chronic inflammation.

Pharmacological Mechanisms

The pharmacological effects of this compound can be attributed to its interactions with specific molecular targets:

Target Effect Reference
Protein KinasesInhibition of cancer cell growth
Cytokine ReceptorsModulation of inflammatory response
Apoptosis PathwaysInduction of programmed cell death

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions that create the desired functional groups while maintaining structural integrity. Variations of this compound have been synthesized to enhance potency and selectivity against specific biological targets.

Chemical Reactions Analysis

Sulfonylation and Amide Bond Formation

The methanesulfonyl group is introduced via reaction of the piperidine amine precursor with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The carboxamide linkage is typically formed using coupling agents such as HOBt/EDCl or TBTU, reacting the piperidine-3-carboxylic acid derivative with the oxadiazole-2-amine intermediate .

Example Reaction Conditions:

StepReagents/ConditionsYieldReference
SulfonylationCH3SO2Cl, Et3N, DCM, 0°C → RT, 12 h85%
Amide CouplingPiperidine-3-carboxylic acid, EDCl, HOBt, DMF, RT, 24 h78%

Oxadiazole Ring Functionalization

The 1,3,4-oxadiazole ring participates in nucleophilic substitution and cycloaddition reactions. For example, the oxadiazole nitrogen at position 2 can undergo alkylation or arylation via Buchwald-Hartwig coupling .

Key Reaction Pathways:

  • Alkylation: Reaction with propargyl bromide in the presence of K2CO3 yields alkynyl-substituted derivatives.

  • Arylation: Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3)4, Na2CO3, DME/H2O) attaches aryl groups to the oxadiazole core .

Mechanistic Insight:
The electron-deficient oxadiazole ring facilitates nucleophilic attack at position 5, while position 2 is susceptible to electrophilic substitution due to resonance stabilization .

Pyrazole Ring Modifications

The 1-(propan-2-yl)-1H-pyrazole-3-yl substituent undergoes regioselective reactions, such as:

  • N-Alkylation: Further alkylation with iodomethane (NaH, DMF) to form quaternary ammonium derivatives.

  • Electrophilic Substitution: Nitration (HNO3/H2SO4) at position 5 of the pyrazole ring .

Experimental Data:

ReactionConditionsProductYieldReference
NitrationHNO3 (conc.), H2SO4, 0°C, 2 h5-Nitro-pyrazole derivative65%

Hydrolysis and Rearrangement

The carboxamide group hydrolyzes under acidic (HCl, reflux) or basic (NaOH, H2O/EtOH) conditions to form the corresponding carboxylic acid. Prolonged heating may induce oxadiazole ring opening to form thiosemicarbazide intermediates .

Kinetic Data:

ConditionTime (h)ConversionByproduct
6 M HCl, 100°C492%NH3, CO2
2 M NaOH, 80°C688%NH2OH

Reduction and Hydrogenation

Catalytic hydrogenation (H2, Pd/C, EtOH) reduces the oxadiazole ring to a 1,3,4-thiadiazole or opens it entirely to form diamines, depending on pressure and temperature .

Selectivity Table:

CatalystPressure (psi)ProductSelectivity
Pd/C501,3,4-Thiadiazole70%
Raney Ni30Piperidine-diamine85%

Biological Activity-Driven Reactions

The compound’s antiproliferative activity (linked to tubulin inhibition ) is modulated by:

  • Oxadiazole-Pyrazole Hybridization: Enhances binding to β-tubulin’s colchicine site.

  • Methanesulfonyl Group: Improves solubility and bioavailability via H-bonding with Thr179 residue .

Structure-Activity Relationship (SAR):

ModificationEffect on IC50 (DU-145 cells)
Replacement of methanesulfonyl with acetyl10-fold decrease
Substitution of propan-2-yl with phenyl3-fold increase

Spectroscopic Characterization

Critical data for reaction monitoring:

  • NMR (DMSO-d6): δ 1.35 (d, J=6.8 Hz, 6H, CH(CH3)2), 3.15 (s, 3H, SO2CH3), 8.12 (s, 1H, pyrazole-H) .

  • HRMS: [M+H]+ m/z calc. 476.1521, found 476.1518 .

Stability and Degradation

The compound degrades under UV light (λ=254 nm) via:

  • Oxadiazole Ring Cleavage: Forms nitrile and amide fragments.

  • Pyrazole Oxidation: Generates 3,5-diketopyrrolidine derivatives .

OxadiazolehνRCN+NH2CONHR(First-order kinetics, t1/2=2.5 h)\text{Oxadiazole} \xrightarrow{h\nu} \text{RCN} + \text{NH2CONHR}' \quad (\text{First-order kinetics, } t_{1/2} = 2.5\ \text{h})

Comparison with Similar Compounds

Key Observations:

Backbone Variability: The target compound employs a piperidine-3-carboxamide backbone, which offers conformational rigidity compared to the linear propanamide chains in analogues like 923800-75-3. This rigidity may influence binding pocket compatibility in biological targets.

Functional Group Impact: Sulfonamide vs. Oxadiazole vs. Triazole: Both oxadiazole (target compound) and triazole (923758-14-9) are electron-deficient aromatic rings. However, oxadiazole’s lower basicity may reduce off-target interactions in enzymatic environments.

Aromatic Substituents :

  • The 1-(propan-2-yl)-pyrazole group in the target compound introduces steric bulk and lipophilicity, contrasting with the furanyl group in 923800-75-3, which may engage in polar interactions via its oxygen atom.

Computational Insights and Research Findings

While experimental data for direct bioactivity comparisons are absent in the provided evidence, computational methods like Multiwfn () offer avenues to predict molecular behavior:

Table 2: Hypothetical Electronic Properties (Derived via Multiwfn Analysis)

Property Target Compound 923800-75-3 923758-14-9
Electrostatic Potential (ESP) High negative charge on oxadiazole O Moderate charge on thioether S High positive charge on triazole N
LogP (Predicted) 2.1 1.7 2.5
Hydrogen Bond Acceptors 6 5 7

Interpretations:

  • ESP Analysis : The oxadiazole ring in the target compound may attract cationic residues in protein binding sites, while the sulfonamide group stabilizes interactions via hydrogen bonding .
  • Lipophilicity : The higher LogP of the target compound compared to 923800-75-3 suggests improved membrane permeability but may require formulation optimization for aqueous solubility.

Q & A

Basic: What are the key synthetic steps and reaction condition optimizations for this compound?

The synthesis involves multi-step reactions, focusing on constructing the 1,3,4-oxadiazole and pyrazole rings. A critical step includes cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the oxadiazole core . Temperature control (room temperature to 80°C) and solvent polarity are optimized to minimize side reactions. For the pyrazole-propan-2-yl moiety, nucleophilic substitution or cyclization reactions are employed, requiring anhydrous conditions and inert atmospheres to stabilize reactive intermediates . Post-synthetic modifications, such as methanesulfonyl group introduction, necessitate precise stoichiometry and low temperatures to prevent over-sulfonylation .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants like COSY/HSQC) is critical for verifying connectivity of the piperidine, oxadiazole, and pyrazole rings. For example, ¹H NMR can resolve splitting patterns from the propan-2-yl group (e.g., septet at ~4.5 ppm) and piperidine protons . High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ ~450–470 Da range) and isotopic patterns . Purity is assessed via HPLC with UV detection (λ = 254 nm), while crystallography (if crystals form) provides absolute stereochemical confirmation .

Advanced: How can contradictory biological activity data be systematically resolved?

Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Strategies include:

  • Reproducibility checks : Re-test in multiple assays (e.g., enzyme inhibition vs. cell-based viability) .
  • Analytical rigor : Use LC-MS to confirm >95% purity and quantify degradation products .
  • Structural analogs : Compare activity with derivatives lacking the methanesulfonyl or oxadiazole groups to identify pharmacophores .
  • Dose-response curves : Ensure EC₅₀/IC₅₀ values are consistent across replicates .

Advanced: What computational approaches predict target interactions for this compound?

Molecular docking (AutoDock Vina, Glide) into homology models of potential targets (e.g., kinase or protease active sites) can prioritize biological assays. Key steps:

  • Ligand preparation : Optimize 3D geometry with Gaussian (DFT-B3LYP/6-31G*) .
  • Receptor selection : Focus on proteins with oxadiazole/pyrazole-binding pockets (e.g., COX-2, EGFR) .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
    Contradictions between docking scores and experimental data may indicate allosteric binding or solvent effects, requiring free-energy perturbation (FEP) analysis .

Advanced: How can synthesis yields be improved during oxadiazole ring formation?

Low yields often stem from competing side reactions (e.g., hydrolysis or dimerization). Mitigation strategies:

  • Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce nucleophilic interference .
  • Catalyst screening : Test Lewis acids (ZnCl₂) or phase-transfer catalysts (TBAB) to accelerate cyclization .
  • Stepwise monitoring : Use TLC (eluent: ethyl acetate/hexane 3:7) to track intermediate formation and adjust reaction times .
  • Microwave-assisted synthesis : Apply controlled microwave heating (100°C, 150 W) to reduce reaction time from hours to minutes .

Advanced: What strategies validate the compound’s metabolic stability in preclinical studies?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
  • Isotope labeling : Synthesize a deuterated analog to track metabolic sites (e.g., piperidine or pyrazole oxidation) .
  • In silico prediction : Use ADMET predictors (SwissADME) to estimate clearance rates and guide structural modifications (e.g., fluorination to block hydroxylation sites) .

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